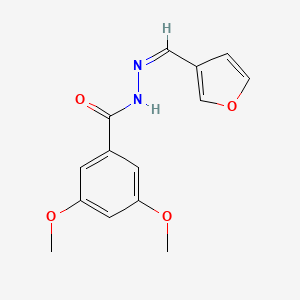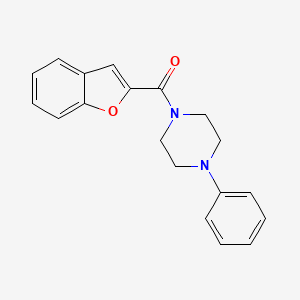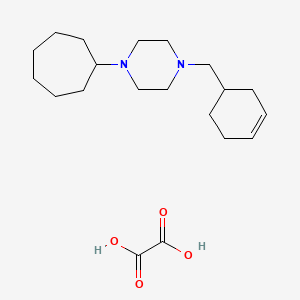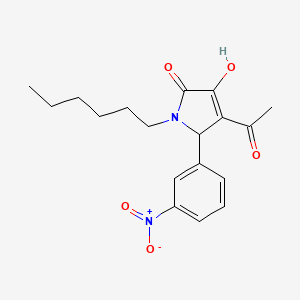
N'-(3-furylmethylene)-3,5-dimethoxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-furylmethylene)-3,5-dimethoxybenzohydrazide, also known as FDMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FDMB is a hydrazone derivative that has been synthesized through various methods and has shown promising results in various biological and biochemical studies.
Mechanism of Action
The exact mechanism of action of N'-(3-furylmethylene)-3,5-dimethoxybenzohydrazide is not fully understood. However, it has been proposed that N'-(3-furylmethylene)-3,5-dimethoxybenzohydrazide exerts its biological effects through the modulation of various signaling pathways and enzymes. For example, N'-(3-furylmethylene)-3,5-dimethoxybenzohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N'-(3-furylmethylene)-3,5-dimethoxybenzohydrazide has been found to exhibit various biochemical and physiological effects in vitro studies. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N'-(3-furylmethylene)-3,5-dimethoxybenzohydrazide has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Advantages and Limitations for Lab Experiments
One of the major advantages of using N'-(3-furylmethylene)-3,5-dimethoxybenzohydrazide in lab experiments is its low toxicity and high solubility in water and organic solvents. N'-(3-furylmethylene)-3,5-dimethoxybenzohydrazide is also relatively easy to synthesize and purify, making it a cost-effective option for research studies. However, one of the limitations of using N'-(3-furylmethylene)-3,5-dimethoxybenzohydrazide is its limited stability, which may affect its effectiveness in long-term studies.
Future Directions
There are several future directions for research on N'-(3-furylmethylene)-3,5-dimethoxybenzohydrazide. One potential area of research is the development of N'-(3-furylmethylene)-3,5-dimethoxybenzohydrazide-based drugs for the treatment of various diseases such as cancer and Alzheimer's disease. Further studies are also needed to elucidate the exact mechanism of action of N'-(3-furylmethylene)-3,5-dimethoxybenzohydrazide and its potential interactions with other signaling pathways and enzymes. Additionally, studies on the pharmacokinetics and pharmacodynamics of N'-(3-furylmethylene)-3,5-dimethoxybenzohydrazide are needed to determine its safety and efficacy in vivo.
Synthesis Methods
N'-(3-furylmethylene)-3,5-dimethoxybenzohydrazide can be synthesized through the condensation reaction of 3,5-dimethoxybenzohydrazide with 3-furaldehyde. The reaction is carried out in the presence of a suitable catalyst and solvent, and the resulting product is purified through various techniques such as recrystallization and column chromatography.
Scientific Research Applications
N'-(3-furylmethylene)-3,5-dimethoxybenzohydrazide has been extensively studied for its potential therapeutic applications in various fields of research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties in vitro studies. N'-(3-furylmethylene)-3,5-dimethoxybenzohydrazide has also shown potential as an inhibitor of acetylcholinesterase, an enzyme involved in the pathogenesis of Alzheimer's disease.
properties
IUPAC Name |
N-[(Z)-furan-3-ylmethylideneamino]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-18-12-5-11(6-13(7-12)19-2)14(17)16-15-8-10-3-4-20-9-10/h3-9H,1-2H3,(H,16,17)/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPLZBGEUNSYDC-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NN=CC2=COC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)C(=O)N/N=C\C2=COC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823939 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B4955572.png)
![5'-acetyl-2'-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-6'-methyl-1',4'-dihydro-3,4'-bipyridine-3'-carbonitrile](/img/structure/B4955573.png)
![N-(4-phenoxyphenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4955575.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B4955582.png)
![{2-bromo-6-methoxy-4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B4955585.png)
![2-(4-chlorophenoxy)-N'-{1-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B4955588.png)

![N-[4-({[3-acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]methyl}sulfonyl)phenyl]acetamide](/img/structure/B4955621.png)

